molecular formula C10H17Cl2N3 B1521993 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride CAS No. 1193388-17-8

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride

Cat. No.: B1521993
CAS No.: 1193388-17-8
M. Wt: 250.17 g/mol
InChI Key: RUTHEVZQLKFFRM-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring attached to a pyridine ring, which in turn is substituted with an amine group and two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride typically involves the following steps:

  • Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to form the desired piperidine derivative.

  • Coupling with Pyridine: The piperidine derivative is then coupled with pyridine-3-amine under specific reaction conditions, such as the use of a catalyst and controlled temperature.

  • Formation of Dihydrochloride Salt: The resulting compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and products. The process is optimized for efficiency, yield, and purity, often involving continuous flow chemistry and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups.

  • Substitution: Substitution reactions can occur at various positions on the rings, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the interactions of piperidine derivatives with biological targets.

  • Industry: The compound is used in the chemical industry for the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2-(Piperidin-1-yl)pyridin-3-amine dihydrochloride is similar to other piperidine derivatives, such as 2-(Piperidin-1-yl)benzaldehyde and 2-Phenyl-1-(piperidin-1-yl)ethanone. it is unique in its structure and potential applications. The presence of the pyridine ring and the amine group distinguishes it from other piperidine derivatives, giving it distinct chemical and biological properties.

Properties

IUPAC Name

2-piperidin-1-ylpyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13;;/h4-6H,1-3,7-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTHEVZQLKFFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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